molecular formula C21H22N2O4S B2518886 (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448078-93-0

(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2518886
CAS No.: 1448078-93-0
M. Wt: 398.48
InChI Key: HMOGMWNFJMSUBN-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis and in vitro antimicrobial activity of derivatives related to piperidinyl methanone, focusing on their potential against pathogenic bacterial and fungal strains. While the compound was not directly mentioned, the research on related structures, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, indicates a broader interest in this chemical class for antimicrobial purposes. Compounds in this category have shown good antimicrobial activity, suggesting that similar structures might hold potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Synthesis Research

The chemical and structural analysis of similar compounds has been a subject of interest. For instance, research on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed insights into molecular conformations and bonding, emphasizing the importance of sulfonyl and piperidinyl groups in molecular design (Girish et al., 2008). Another study focused on the thermal, optical, and structural properties of a closely related compound, providing valuable data for understanding the material characteristics and potential applications in various fields (Karthik et al., 2021).

Therapeutic Agent Research

Explorations into multifunctional amides, including derivatives of piperazinyl methanone, as new therapeutic agents for diseases such as Alzheimer's demonstrate the chemical class's potential in medicinal chemistry. These studies highlight moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting the relevance of these compounds in developing treatments for neurological conditions (Hassan et al., 2018).

Corrosion Prevention

Research on compounds like [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for preventing mild steel corrosion in acidic mediums showcases the application of such chemicals in material science and engineering. The effectiveness of these inhibitors highlights the potential for industrial applications in protecting metals against corrosion (Singaravelu & Bhadusha, 2022).

Mechanism of Action

Target of Action

Similar compounds with indole and piperidine structures have been found to bind with high affinity to multiple receptors . For instance, piperine, a piperidine alkaloid, has been reported to regulate multiple signaling molecules such as P-glycoprotein, cytochrome P450 3A4, and nitric oxide synthase .

Mode of Action

It’s worth noting that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperine, a compound with a similar structure, has been shown to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Biochemical Pathways

For example, piperine has been reported to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

Piperine, a similar compound, has been shown to enhance the bioavailability of several drugs .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone are largely determined by its unique structure. The indole nucleus found in this compound has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

One study has shown that a similar compound, SSR149415, inhibited exogenous AVP-induced increase in plasma corticotropin in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented at this time. Ssr149415, a similar compound, has been shown to inhibit exogenous AVP-induced increase in plasma corticotropin in rats from 3 mg/kg i.p. and 10 mg/kg p.o. upwards .

Metabolic Pathways

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may interact with various enzymes and cofactors.

Properties

IUPAC Name

1H-indol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-27-17-3-5-18(6-4-17)28(25,26)19-9-12-23(13-10-19)21(24)16-2-7-20-15(14-16)8-11-22-20/h2-8,11,14,19,22H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGMWNFJMSUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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